molecular formula C8H19NO3S B6178660 (2S)-N-butyl-1-methoxypropane-2-sulfonamide CAS No. 2613299-68-4

(2S)-N-butyl-1-methoxypropane-2-sulfonamide

Cat. No. B6178660
CAS RN: 2613299-68-4
M. Wt: 209.3
InChI Key:
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Description

(2S)-N-butyl-1-methoxypropane-2-sulfonamide (2S-NBMS) is an organic compound that is used in many scientific research applications. It is a sulfonamide derivative, which is a type of organic compound that contains a sulfur-oxygen functional group. 2S-NBMS is a colorless liquid at room temperature and is soluble in water and other solvents. It has a wide range of applications in the scientific community, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and as a tool for laboratory experiments.

Mechanism of Action

(2S)-N-butyl-1-methoxypropane-2-sulfonamide acts as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is an enzyme involved in the metabolism of pyrimidines, which are molecules found in DNA and RNA. Inhibition of DPD by (2S)-N-butyl-1-methoxypropane-2-sulfonamide results in an increase in the levels of pyrimidines in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2S)-N-butyl-1-methoxypropane-2-sulfonamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of pyrimidines in the body, which can lead to an increase in DNA and RNA synthesis. It has also been found to increase the activity of certain enzymes, such as glycogen phosphorylase and succinate dehydrogenase. In addition, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

(2S)-N-butyl-1-methoxypropane-2-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is soluble in water and other solvents, making it easy to work with. However, it is important to note that (2S)-N-butyl-1-methoxypropane-2-sulfonamide is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of (2S)-N-butyl-1-methoxypropane-2-sulfonamide in scientific research. One potential application is in the development of new pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. Another potential application is in the study of the biochemical and physiological effects of (2S)-N-butyl-1-methoxypropane-2-sulfonamide in humans. In addition, further research could be conducted to explore the potential therapeutic uses of (2S)-N-butyl-1-methoxypropane-2-sulfonamide. Finally, further research could be conducted to explore the potential side effects of (2S)-N-butyl-1-methoxypropane-2-sulfonamide in humans.

Synthesis Methods

(2S)-N-butyl-1-methoxypropane-2-sulfonamide can be synthesized using a variety of methods. One method involves reacting N-butyl-1-methoxypropane-2-sulfonyl chloride (NBMS-Cl) with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces (2S)-N-butyl-1-methoxypropane-2-sulfonamide and hydrochloric acid as byproducts. Another method involves reacting N-butyl-1-methoxypropane-2-sulfonyl chloride (NBMS-Cl) with a nucleophile, such as sodium bicarbonate, in an aqueous solution. This reaction produces (2S)-N-butyl-1-methoxypropane-2-sulfonamide and carbon dioxide as byproducts.

Scientific Research Applications

(2S)-N-butyl-1-methoxypropane-2-sulfonamide has a wide range of scientific research applications. It is used in the synthesis of other compounds, such as 2-butyl-1-methoxypropane-2-sulfonate (NBMS) and 2-butyl-1-methoxypropane-2-sulfonamide hydrochloride (NBMS-HCl). It is also used as a tool for laboratory experiments, such as in the study of biochemical and physiological effects. In addition, it is used in the synthesis of pharmaceuticals, such as the anticonvulsant drug valproic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-butyl-1-methoxypropane-2-sulfonamide involves the reaction of butylamine with 2-methoxypropane-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "Butylamine", "amount": "1 equivalent" }, { "name": "2-Methoxypropane-1-sulfonyl chloride", "amount": "1 equivalent" }, { "name": "Base (e.g. triethylamine)", "amount": "stoichiometric amount" }, { "name": "Solvent (e.g. dichloromethane)", "amount": "as required" } ], "Reaction": [ { "step": "Add butylamine to a solution of 2-methoxypropane-1-sulfonyl chloride in a suitable solvent.", "conditions": "Under anhydrous conditions and in the presence of a base (e.g. triethylamine).", "time": "Stirred at room temperature for several hours." }, { "step": "Work up the reaction mixture.", "conditions": "Acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable solvent (e.g. dichloromethane).", "time": "N/A" }, { "step": "Purify the product.", "conditions": "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the product by column chromatography using a suitable stationary phase and eluent.", "time": "N/A" } ] }

CAS RN

2613299-68-4

Product Name

(2S)-N-butyl-1-methoxypropane-2-sulfonamide

Molecular Formula

C8H19NO3S

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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